molecular formula C9H10BNO2 B1628926 (1-methyl-1H-indol-6-yl)boronic acid CAS No. 346585-03-3

(1-methyl-1H-indol-6-yl)boronic acid

Cat. No.: B1628926
CAS No.: 346585-03-3
M. Wt: 174.99 g/mol
InChI Key: JFLPMVAGELUJLF-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a boronic acid group at the 6-position and a methyl group at the 1-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-6-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . Another method involves the direct C-H borylation of the indole ring using a borylating agent such as bis(pinacolato)diboron (B2pin2) under catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and selectivity. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-indol-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (1-methyl-1H-indol-6-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and binding properties. The combination of the boronic acid group and the indole ring makes it particularly versatile for various applications in synthesis and research .

Properties

IUPAC Name

(1-methylindol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLPMVAGELUJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617207
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346585-03-3
Record name (1-Methyl-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of indole-6-boronic acid (0.100 g, 0.615 mmol), sodium hydride (0.07 g, 20 mmol) and THF (5 mL, 60 mmol) was stirred at rt for 20 min. then methyl iodide (100 uL, 20 mmol) was added and the mixture was allowed ro stir at rt for 3 hours. The reaction was quenched with sat. NH4Cl solution, washed with brine and dried over Na2SO4, then the solvent was removed in vacuo. The crude product was purified by chromatography over silica gel eluting with 1:9 EtOAc/hexane and 1% MeOH, yielding the desired product. 1H NMR (400 MHz, CDCl3) δ ppm 3.99 (s, 3H), 6.58 (m, 1H). 7.23 (m, 1H), 7.81 (m, 1H), 8.08 (m, IH) and 8.34 (m, 1H). MS (ES+): m/z 176.15 [MH+].
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 1.7 mL, 27.2 mmol) was added to 6-bromo-1-methyl indole (5.0 g, 23.8 mmol) in dry THF (100 mL) at −78° C. over 30 min. After 30 min, trimethylborate (2.93 g, 28.2 mmol) in dry THF (25 mL) was added. Stirring was continued at −78° C. for 30 min. Methanol (12.5 mL) and water (12.5 mL) were added, and the mixture was stirred at room temperature for 3 h. It was diluted with ether (100 mL), and washed with sulfuric acid (1 N, 2×100 mL) and water (2×100 mL). The aqueous layer was back extracted with ether (2 ×100 mL). The combined organic extracts were dried (MgSO4), filtered over a pad of silica gel and the pad was washed with ether (100 mL). The filtrate was concentrated and the crude product was chromatographed over silica gel with 10% to 25% ethyl acetate/hexanes to give 1-methyl-1H-indol-6-yl-boronic acid (2.6 g, 62.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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